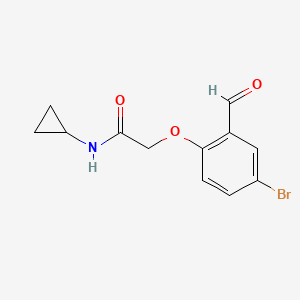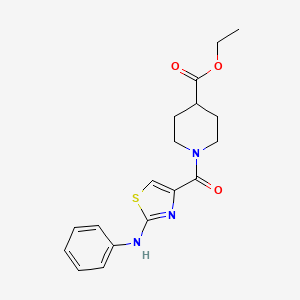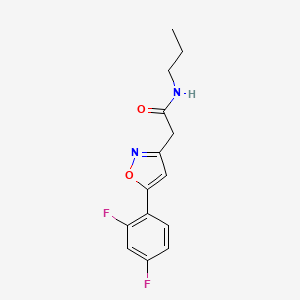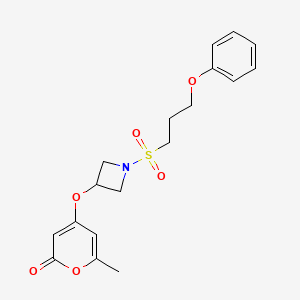
2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromo-2-formylphenoxy)acetic acid” is a chemical compound with the empirical formula C10H9BrO4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-formylphenoxy)acetic acid” includes a bromine atom attached to the benzene ring, which also carries a formyl group and an acetic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Bromo-2-formylphenoxy)acetic acid” include a molecular weight of 259.06, a melting point of 167 - 168°C, and a solid physical form .Scientific Research Applications
Inhibition of Carbonic Anhydrase Isoenzymes
Research has shown that compounds incorporating cyclopropyl and bromophenol moieties, which are structurally related to "2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide," have been investigated for their inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological functions, including respiration and the regulation of pH in tissues. The studies found that these compounds exhibit excellent inhibitory effects on human carbonic anhydrase I and II, crucial for understanding potential therapeutic applications for conditions like glaucoma and epilepsy (Boztaş et al., 2015).
Anticancer Activity
Novel bromophenol derivatives containing a cyclopropyl moiety have shown significant anticancer activities. For instance, a study on a novel bromophenol derivative demonstrated potent anticancer activities against human lung cancer cell lines. The mechanisms indicated include cell cycle arrest and apoptosis induction through the ROS-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).
Synthesis and Pharmacological Assessment
Research into acetamide derivatives incorporating bromophenol and cyclopropyl groups has been conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies aim to develop new therapeutic agents by synthesizing novel compounds and assessing their pharmacological properties (Rani et al., 2016).
Synthesis and Antimicrobial Profile
The synthesis and evaluation of new Schiff bases and thiazolidinone derivatives, including those related to "this compound," have been explored for their antimicrobial activities. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of bacteria and fungi (Fuloria et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2-formylphenoxy)-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c13-9-1-4-11(8(5-9)6-15)17-7-12(16)14-10-2-3-10/h1,4-6,10H,2-3,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGEKLWWIUDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(pentyloxy)benzamide](/img/structure/B2727584.png)



![N-(2-chlorophenyl)-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2727591.png)

![3-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2727594.png)
